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molecular formula C13H13NO3 B8688038 Methyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Methyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B8688038
M. Wt: 231.25 g/mol
InChI Key: HLCSOQUHXJGAIH-UHFFFAOYSA-N
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Patent
US05270309

Procedure details

Using the method described in Example 18a with 3,5-dimethylaniline (20 g) and dimethylacetylene dicarboxylate (23.4 g) as reagents gave methyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (1.25 g), m.p. 227°-229° C. δ (360 MHz, DMSO-d6) 2.34 (3H, s, 7-Me), 2.74 (3H, s, 5-Me), 3.94 (3H, s, CH3O), 6.49 (1H, s, 3-H), 6.89 (1H, s, 6-H) and 7.54 (1H, s, 8-H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)[NH2:5].[CH3:10][O:11][C:12]([C:14]#[C:15][C:16](OC)=[O:17])=[O:13]>>[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:4]2[C:3]=1[C:16](=[O:17])[CH:15]=[C:14]([C:12]([O:11][CH3:10])=[O:13])[NH:5]2

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Step Two
Name
Quantity
23.4 g
Type
reactant
Smiles
COC(=O)C#CC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C(C=C(NC2=CC(=C1)C)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 3.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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